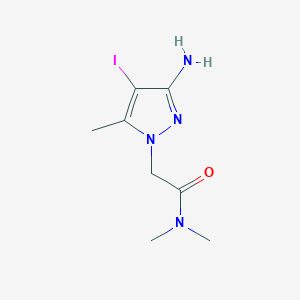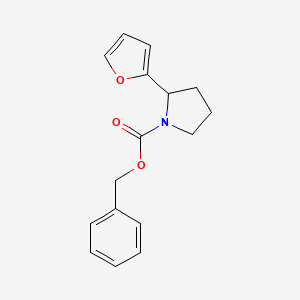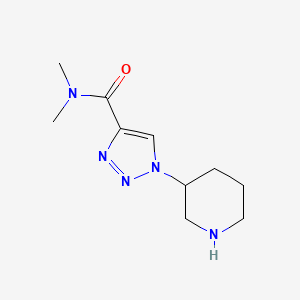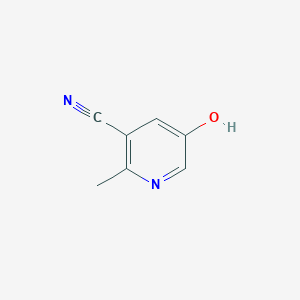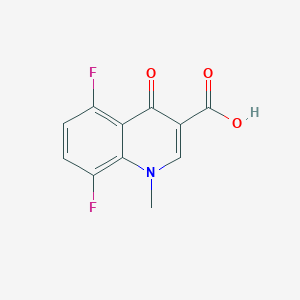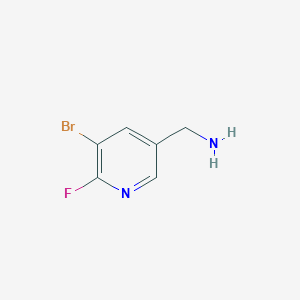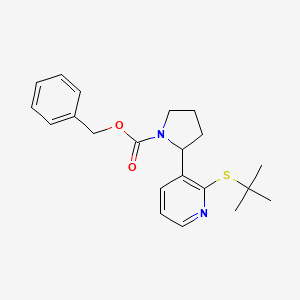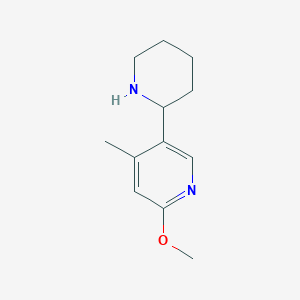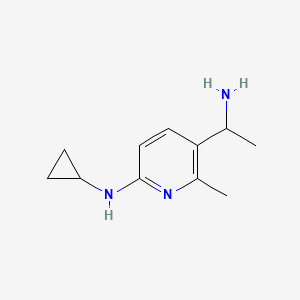
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group, a cyclopropyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminoethyl group through nucleophilic substitution. The cyclopropyl group is then added via a cyclopropanation reaction, and the methyl group is introduced through alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: Used as a research tool in studying potassium channels.
Metaraminol: An adrenergic agonist used to treat hypotension.
Rimantadine: An antiviral drug used to treat influenza.
Uniqueness
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-7(12)10-5-6-11(13-8(10)2)14-9-3-4-9/h5-7,9H,3-4,12H2,1-2H3,(H,13,14) |
Clave InChI |
AOYJSMGQGZTHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC2CC2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


